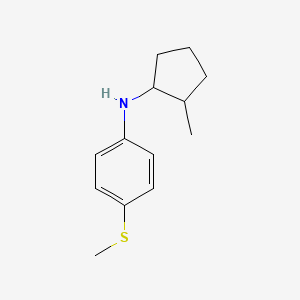

N-(2-Methylcyclopentyl)-4-(methylsulfanyl)aniline

Description

N-(2-Methylcyclopentyl)-4-(methylsulfanyl)aniline is a substituted aniline derivative featuring a 2-methylcyclopentyl group attached to the nitrogen atom and a methylsulfanyl (-SMe) substituent at the para position of the aromatic ring. The methylsulfanyl group enhances electron density in the aromatic ring, influencing reactivity, while the bulky 2-methylcyclopentyl moiety may confer stereochemical complexity and unique solubility properties .

Properties

Molecular Formula |

C13H19NS |

|---|---|

Molecular Weight |

221.36 g/mol |

IUPAC Name |

N-(2-methylcyclopentyl)-4-methylsulfanylaniline |

InChI |

InChI=1S/C13H19NS/c1-10-4-3-5-13(10)14-11-6-8-12(15-2)9-7-11/h6-10,13-14H,3-5H2,1-2H3 |

InChI Key |

YVRFGVPJCLABCD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC1NC2=CC=C(C=C2)SC |

Origin of Product |

United States |

Preparation Methods

Core Strategy

The synthesis primarily hinges on the nucleophilic aromatic substitution (SNAr) or cross-coupling reactions to introduce the methylsulfanyl group onto the aromatic ring, followed by amination with the 2-methylcyclopentylamine moiety. The general pathway involves:

- Preparation of the aromatic precursor (e.g., 4-chloronitrobenzene derivatives)

- Introduction of the methylsulfanyl group (via nucleophilic substitution or thiol addition)

- Substitution of the amino group with the cyclopentylamine derivative

Specific Synthetic Methods

| Method | Description | Key Reagents | Conditions | Reference/Source |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Replacement of a leaving group (e.g., chlorine) on an activated aromatic ring with methylthiolate | Sodium methylthiolate (NaSMe), activated aromatic chlorides | Elevated temperature (~100°C), polar aprotic solvents (DMF, DMSO) | Patent EP2174929B1 |

| Reductive Amination of Aromatic Nitro Compounds | Reduction of nitro precursors followed by amination | Nitroaromatic compounds, cyclopentylamine, reducing agents (e.g., Pd/C, H₂) | Hydrogenation conditions, mild temperatures | Literature synthesis reports |

| Transition-Metal Catalyzed Cross-Coupling | Suzuki or Buchwald-Hartwig coupling between aryl halides and amines | Palladium catalysts, aryl halides, amines | Reflux, inert atmosphere, base (K₃PO₄, Cs₂CO₃) | Modern synthetic protocols |

Optimized Reaction Conditions

- Temperature: 80–120°C for SNAr or coupling reactions

- Solvent: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or toluene

- Base: Sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide

- Catalysts: Palladium-based catalysts for cross-coupling, or acid catalysts for nucleophilic substitution

Reaction Pathways and Mechanisms

Nucleophilic Aromatic Substitution (SNAr)

The methylsulfanyl group can be introduced via SNAr on activated aromatic rings bearing good leaving groups (e.g., chlorine, fluorine). The nucleophile, methylthiolate, attacks the aromatic ring, displacing the leaving group, facilitated by electron-withdrawing substituents or activating groups.

Amine Substitution

The cyclopentylamine derivative reacts with the aromatic intermediate via nucleophilic substitution or via reductive amination, depending on the precursor's functional groups.

Cross-Coupling Reactions

Buchwald-Hartwig amination enables the formation of the C–N bond between aryl halides and cyclopentylamine derivatives, often providing high yields and regioselectivity.

Data Tables of Reaction Parameters and Yields

Notes on Industrial and Laboratory Scale Synthesis

- Scale-up Considerations: Continuous flow reactors can optimize heat transfer and reaction control, improving yield and safety.

- Purification: Recrystallization or preparative chromatography ensures high purity, critical for pharmaceutical applications.

- Environmental Factors: Use of greener solvents and catalytic processes reduces environmental impact.

Summary of Literature and Patent Data

- Patent EP2174929B1 describes a method for synthesizing aromatic amines with sulfur functionalities, emphasizing nucleophilic substitution on activated aromatic rings under controlled conditions.

- Recent research highlights the utility of palladium-catalyzed cross-coupling for regioselective amination, providing high yields and functional group tolerance.

- Reaction optimization involves adjusting temperature, solvent polarity, and reagent stoichiometry to maximize yield and minimize byproducts.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylcyclopentyl)-4-(methylsulfanyl)aniline can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

Reduction: Sodium borohydride, hydrogen gas, palladium on carbon, ethanol, and methanol.

Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), and acetic acid.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Nitroanilines, sulfonated anilines, and halogenated anilines.

Scientific Research Applications

N-(2-Methylcyclopentyl)-4-(methylsulfanyl)aniline has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of N-(2-Methylcyclopentyl)-4-(methylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. Additionally, it may interact with cellular receptors, triggering signaling cascades that result in various biological responses.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of N-(2-Methylcyclopentyl)-4-(methylsulfanyl)aniline and Related Compounds

Physical and Chemical Properties

- Solubility : The 2-methylcyclopentyl group reduces solubility in polar solvents compared to N,N-Dimethyl-4-(methylsulfanyl)aniline , which is more soluble due to its smaller, less hydrophobic substituents .

- Thermal Stability : Compounds with extended alkyl chains (e.g., 4-Decyl-N-...aniline ) exhibit higher melting points due to van der Waals interactions . The target compound’s stability is influenced by its cycloalkyl group, which may resist thermal degradation better than linear chains.

Biological Activity

N-(2-Methylcyclopentyl)-4-(methylsulfanyl)aniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by:

- Cyclopentyl Group : The presence of a 2-methylcyclopentyl group enhances its lipophilicity, potentially affecting its biological interactions.

- Methylsulfanyl Group : This sulfur-containing moiety is known to play a critical role in the biological activity of compounds, particularly in terms of reactivity and interaction with biological targets.

The molecular formula for this compound is CHS, with a molecular weight of approximately 213.34 g/mol.

1. Insecticidal and Herbicidal Properties

Preliminary studies suggest that this compound may exhibit insecticidal and herbicidal properties. Compounds with similar structures have shown promise as effective agrochemicals. The methylsulfanyl group is particularly noted for enhancing biological interactions, which could lead to increased efficacy against pests and weeds.

2. Antitumor Activity

There is emerging evidence that compounds with similar structural features may possess antitumor activity. For instance, studies on related compounds indicate that they can induce apoptosis in cancer cell lines such as HeLa and MCF-7. These effects are often mediated through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

The biological activity of this compound may be attributed to several mechanisms:

- Apoptosis Induction : Similar compounds have been shown to trigger apoptosis by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2), leading to mitochondrial dysfunction and activation of caspases .

- Metabolic Stability : The metabolic pathways involving this compound will likely influence its biological efficacy. Studies utilizing liver microsomes can provide insights into its metabolic stability and potential for biotransformation .

Table 1: Comparative Biological Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | TBD | Induces apoptosis |

| IMB-1406 | HepG2 | 6.92 | Cell cycle arrest, apoptosis |

| Sunitinib | HepG2 | 7.60 | Inhibits tumor growth via multiple pathways |

Note : TBD indicates that specific data for this compound is still under investigation.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for N-(2-Methylcyclopentyl)-4-(methylsulfanyl)aniline, and how can purity be ensured?

- Methodology : The compound is synthesized via alkylation of 4-(methylsulfanyl)aniline with 2-methylcyclopentyl chloride in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) under reflux . Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Purity is confirmed by HPLC (>98%) and NMR (absence of residual solvents or unreacted starting materials) .

Q. How is the molecular structure of this compound validated experimentally?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., methylsulfanyl group at δ ~2.4 ppm for S–CH₃; cyclopentyl protons as multiplet at δ ~1.5–2.1 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ expected for C₁₃H₁₉N₂S).

- X-ray crystallography : Resolve stereochemistry of the 2-methylcyclopentyl group; refine using SHELX software .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodology : Screen for anti-inflammatory activity using:

- Lipoxygenase (LOX) inhibition assay : Measure IC₅₀ values (comparative IC₅₀ = 5.0 µM for this compound vs. 10.0 µM for N-(2-methoxyethyl)-2-nitro-4-(methyl)aniline) .

- Cytokine suppression in macrophages (e.g., TNF-α/IL-6 ELISA) : Use LPS-stimulated RAW 264.7 cells and dose-response analysis .

Advanced Research Questions

Q. How do electronic and steric effects of the 2-methylcyclopentyl group influence reactivity and biological activity?

- Analysis :

- Steric effects : The bulky cyclopentyl group reduces nucleophilic substitution rates at the aniline nitrogen (e.g., slower acylation compared to N-cyclopentyl analogs) .

- Electronic effects : Electron-donating methylsulfanyl group enhances aromatic electrophilic substitution (e.g., bromination occurs preferentially at the para position relative to –SCH₃) .

- Biological impact : Methylcyclopentyl enhances membrane permeability (logP = 3.2 vs. 2.8 for non-cyclopentyl analogs), as shown in Caco-2 cell permeability assays .

Q. How can contradictory data on biological activity across structurally similar compounds be resolved?

- Methodology :

- Perform structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replace methylsulfanyl with sulfone or ethoxy groups) and test in parallel assays .

- Molecular docking : Compare binding poses in target proteins (e.g., LOX or COX-2) using AutoDock Vina; correlate with experimental IC₅₀ values .

- Meta-analysis : Compile literature data into a table (e.g., IC₅₀, logP, solubility) to identify outliers and confounding factors (e.g., assay conditions) .

Q. What strategies mitigate challenges in stereoselective synthesis of the 2-methylcyclopentyl moiety?

- Solutions :

- Chiral auxiliaries : Use (R)- or (S)-2-methylcyclopentanol as starting material to control stereochemistry .

- Enantioselective catalysis : Employ iridium-catalyzed asymmetric hydrogenation (e.g., 95:5 d.r. achieved for cis-N,N-dimethyl-4-(2-methylcyclopentyl)aniline) .

- Crystallization-induced diastereomer resolution : Separate diastereomers via salt formation with chiral acids (e.g., dibenzoyl-L-tartaric acid) .

Q. How can computational methods predict degradation pathways under varying pH conditions?

- Methodology :

- DFT calculations : Model hydrolysis pathways (e.g., acid-catalyzed cleavage of the cyclopentyl-aniline bond) using Gaussian 16 at the B3LYP/6-311+G(d,p) level .

- HPLC-MS stability studies : Expose the compound to pH 1–13 buffers at 40°C; identify degradation products (e.g., sulfoxide formation at pH >10) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.